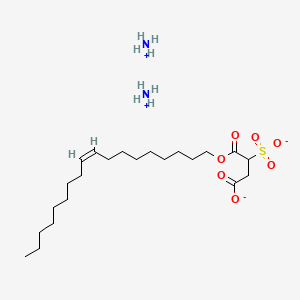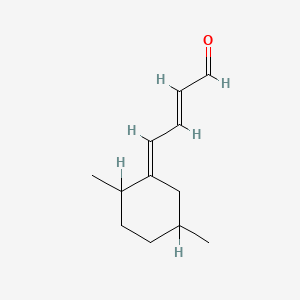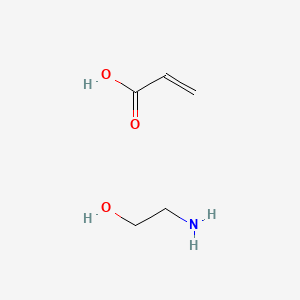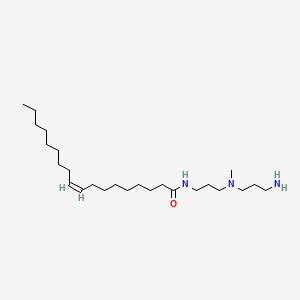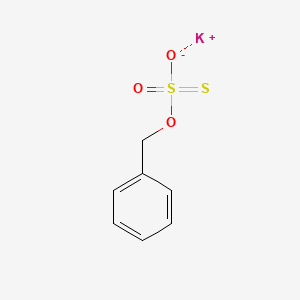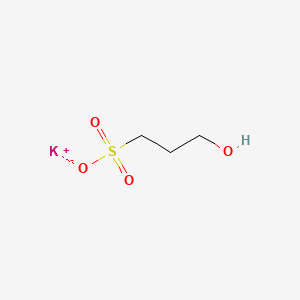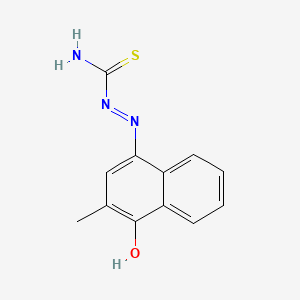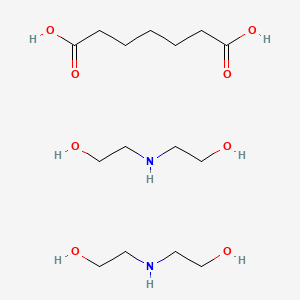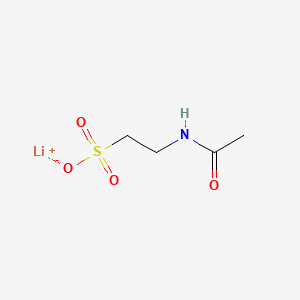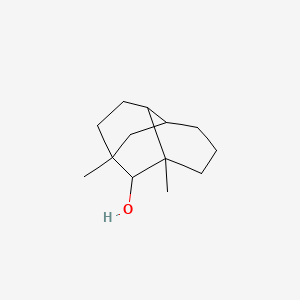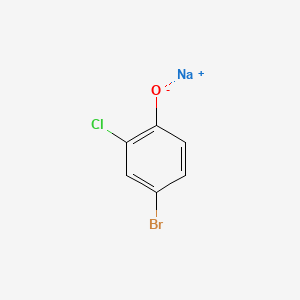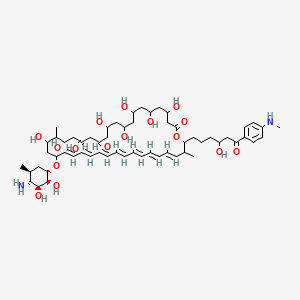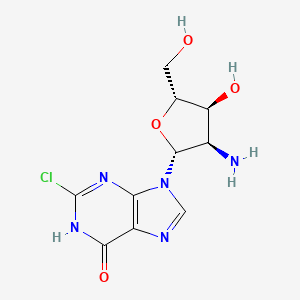
(Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium is a cerium-based compound with the molecular formula C28H56CeO6 and a molecular weight of 628.85664 . This compound is characterized by the presence of cerium coordinated with isodecanoate, isooctanoate, and neodecanoate ligands. Cerium, a rare earth element, is known for its catalytic properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium typically involves the reaction of cerium salts with the corresponding carboxylic acids (isodecanoic acid, isooctanoic acid, and neodecanoic acid). The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the cerium center. The general reaction scheme can be represented as follows:
[ \text{Ce}^{3+} + 3 \text{RCOOH} \rightarrow \text{Ce(RCOO)}_3 + 3 \text{H}^+ ]
where RCOOH represents the carboxylic acids (isodecanoic acid, isooctanoic acid, and neodecanoic acid).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using cerium nitrate or cerium chloride as the cerium source. The carboxylic acids are added in stoichiometric amounts, and the reaction is carried out in a suitable solvent, such as ethanol or toluene, under reflux conditions. The product is then purified through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium undergoes various chemical reactions, including:
Oxidation: The cerium center can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of cerium.
Substitution: Ligand exchange reactions can occur, where the carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state cerium compounds.
Reduction: Lower oxidation state cerium compounds.
Substitution: New cerium complexes with different ligands.
Scientific Research Applications
(Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in oxidation and reduction reactions.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its catalytic properties.
Mechanism of Action
The mechanism of action of (Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium involves its ability to undergo redox reactions, which allows it to act as a catalyst in various chemical processes. The cerium center can alternate between different oxidation states, facilitating electron transfer reactions. This redox cycling is crucial for its catalytic activity and its ability to scavenge free radicals in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) oxide (CeO2): A widely used cerium compound with strong catalytic properties.
Cerium(III) nitrate (Ce(NO3)3): Another cerium compound used in various chemical reactions.
Cerium(III) chloride (CeCl3): Commonly used in organic synthesis as a Lewis acid catalyst.
Uniqueness
(Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium is unique due to its specific coordination with isodecanoate, isooctanoate, and neodecanoate ligands. This unique coordination environment enhances its solubility and stability, making it suitable for specific applications where other cerium compounds may not be as effective.
Properties
CAS No. |
94086-45-0 |
|---|---|
Molecular Formula |
C28H56CeO6 |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
cerium;7,7-dimethyloctanoic acid;6-methylheptanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/2C10H20O2.C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
ONEBSHQEASVKMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


